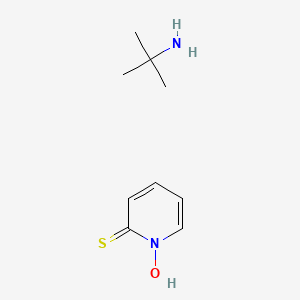

Pyrithione tert-butylamine

Description

Historical Context of Pyrithione (B72027) Compounds in Scientific Research

The study of pyrithione compounds began in the mid-20th century, with the initial synthesis of pyrithione (1-hydroxy-2(1H)-pyridinethione) itself being a significant milestone. fda.gov Early research quickly identified the potent antimicrobial and antifungal properties of this class of organosulfur compounds. orgsyn.org This discovery paved the way for the development of various derivatives, most notably zinc pyrithione, which was first prepared in the 1930s and patented in the 1950s. fda.govepa.gov The initial applications of these compounds were primarily in the medical field, targeting bacterial and fungal infections. fda.govpesticideinfo.org Over the decades, the scope of pyrithione research expanded significantly, leading to their use in a variety of industrial and commercial products, including as antifouling agents in marine paints and as preservatives. researchgate.net

Structural Classification of Pyrithione-Based Molecules

Pyrithione-based molecules can be broadly classified based on their chemical structure and bonding. The core structure is the pyrithione molecule, which exists in a tautomeric equilibrium between a thione form (1-hydroxy-2(1H)-pyridinethione) and a thiol form (2-mercaptopyridine N-oxide), with the thione form being predominant in the crystalline state. wikipedia.org

The main classes of pyrithione derivatives include:

Metal Salt Complexes: These are the most widely studied and utilized derivatives. Pyrithione acts as a bidentate ligand, chelating with metal ions through its oxygen and sulfur atoms. The resulting complexes often have low water solubility but significant biological activity. A prime example is zinc pyrithione, which exists as a dimer in its crystalline state. apvma.gov.au Other metal salts include those of copper, sodium, and potassium. wikipedia.orgepa.gov

Water-Soluble Amine Salts: Pyrithione, being acidic, can react with amines to form water-soluble salts. Pyrithione tert-butylamine (B42293) is a key example of this class. epa.gov These salts are often used as intermediates in the synthesis of other pyrithione derivatives due to their solubility. epa.gov

Disulfides: The oxidation of pyrithione leads to the formation of dipyrithione, a disulfide compound. wikipedia.org

The structural variations among these classes lead to different physicochemical properties, such as solubility and stability, which in turn dictate their specific applications.

Pyrithione tert-butylamine within the Broader Pyrithione Landscape

This compound, with the CAS number 33079-08-2, is the salt formed from the reaction of 1-hydroxy-2(1H)-pyridinethione and the organic base tert-butylamine. pesticideinfo.org It is classified as a water-soluble salt of pyrithione. epa.gov This property distinguishes it from the more common and less soluble metal complexes like zinc pyrithione.

Its primary role in the broader pyrithione landscape is that of a reactive intermediate. Due to its solubility, it serves as a convenient starting material for the synthesis of other pyrithione salts through a process called transchelation. epa.gov In this reaction, the pyrithione anion from the tert-butylamine salt is transferred to a different cation, such as a metal ion, to form a new, often less soluble, pyrithione complex. For instance, this compound can be reacted with a copper-containing compound to produce copper pyrithione, a component in antifouling paints. epa.gov

Significance of this compound Research in Contemporary Chemical Science

The contemporary significance of this compound is almost exclusively tied to its utility in chemical synthesis. Its high water solubility makes it an ideal precursor for the production of metallic pyrithione salts used in various industrial applications, particularly in the formulation of antifouling coatings for marine vessels. epa.gov The ability to use a soluble form of pyrithione allows for more controlled reaction conditions when preparing the final, insoluble active ingredients.

Research involving this compound is therefore often embedded within broader studies on the synthesis and application of other pyrithione compounds. For example, patents detailing the production of metal pyrithiones for paints list tert-butylamine pyrithione as a potential starting material. epa.gov There is limited evidence of research into direct applications of this compound itself. A high-throughput screening assay has been performed on the compound, but detailed results and their implications are not widely published. epa.gov Therefore, its current importance in chemical science lies in its enabling role as a synthetic building block rather than as an end-product with direct functional applications.

Data Tables

Table 1: Properties of Selected Pyrithione Compounds

| Compound Name | CAS Number | Molecular Formula | Key Property | Primary Role/Use |

| Pyrithione | 1121-30-8 | C₅H₅NOS | Tautomeric, acidic | Precursor to derivatives |

| Zinc Pyrithione | 13463-41-7 | C₁₀H₈N₂O₂S₂Zn | Low water solubility | Antifungal, antibacterial |

| Sodium Pyrithione | 3811-73-2 | C₅H₄NNaOS | High water solubility | Antimicrobial, intermediate |

| This compound | 33079-08-2 | C₉H₁₄N₂OS | Water-soluble salt | Synthetic intermediate |

| Copper Pyrithione | 14915-37-8 | C₁₀H₈CuN₂O₂S₂ | Low water solubility | Antifouling agent |

Properties

IUPAC Name |

1-hydroxypyridine-2-thione;2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS.C4H11N/c7-6-4-2-1-3-5(6)8;1-4(2,3)5/h1-4,7H;5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUKICUKWPRLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N.C1=CC(=S)N(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048055 | |

| Record name | Pyrithione tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33079-08-2 | |

| Record name | Pyrithione tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRITHIONE TERT-BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Y0H6VVE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pyrithione Tert Butylamine

Advanced Synthetic Routes to Pyrithione (B72027) tert-butylamine (B42293)

The synthesis of Pyrithione tert-butylamine, also known as tert-butylammonium (B1230491) 1-oxido-2-pyridinethiolate, is primarily achieved through the formation of an ionic bond between the acidic pyrithione molecule and the basic tert-butylamine.

Direct Synthesis Strategies

The most direct route to this compound involves the straightforward acid-base reaction between pyrithione (1-hydroxy-2(1H)-pyridinethione) and tert-butylamine. In this reaction, the acidic proton of the hydroxyl group on the pyrithione molecule is transferred to the nitrogen atom of tert-butylamine, resulting in the formation of the tert-butylammonium cation and the pyrithionate anion. These oppositely charged ions are held together by electrostatic attraction, forming the amine salt.

The reaction can be typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, at room temperature. The product can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent. The general reaction is as follows:

C₅H₅NOS + (CH₃)₃CNH₂ → [(CH₃)₃CNH₃]⁺[C₅H₄NOS]⁻

Synthesis via Precursor Amines (e.g., tert-butylamine) and Pyrithione Acid

This method is essentially a specific instance of the direct synthesis strategy, emphasizing the use of pyrithione in its acidic form (1-hydroxy-2(1H)-pyridinethione) and the precursor amine, tert-butylamine. Pyrithione exists in tautomeric forms, with the thione form being predominant. The acidic nature of the N-hydroxy group allows for the protonation of amines like tert-butylamine.

The synthesis involves dissolving pyrithione acid in a suitable solvent and adding an equimolar amount of tert-butylamine. The reaction is generally exothermic and proceeds to completion to form the salt. The resulting this compound can be obtained as a solid product upon solvent removal or crystallization.

| Reactant | Role | Key Properties |

| Pyrithione Acid | Acid | pKa ≈ 4.6 |

| tert-Butylamine | Base | pKb ≈ 3.3 |

Catalytic Approaches in this compound Synthesis

Given that the formation of this compound is a facile acid-base reaction, it typically does not require catalysis. The reaction proceeds spontaneously under standard conditions due to the favorable thermodynamics of salt formation between a weak acid and a weak base. Catalytic methods are more relevant for the synthesis of the pyrithione precursor itself or for other types of chemical transformations involving pyrithione, but not for the simple formation of this amine salt.

Interconversion and Speciation Dynamics of this compound

In solution, this compound exists as an equilibrium between the ion pair and the dissociated tert-butylammonium and pyrithionate ions. The chemical behavior of the compound is largely dictated by the reactivity of the pyrithionate anion.

Transchelation Reactions Involving Metal Ions and Other Pyrithione Derivatives

Transchelation is a process where a ligand is transferred from one metal center to another. In the context of this compound, the pyrithionate anion can be considered a ligand that can be transferred from the tert-butylammonium cation (though not a metal) to a metal ion. This is particularly relevant in systems containing metal salts.

If a solution of this compound is introduced to a system containing metal ions that form stable complexes with pyrithione, a transchelation reaction can occur. The pyrithionate anion will preferentially bind to the metal ion, displacing the tert-butylamine. The driving force for this reaction is the formation of a more thermodynamically stable metal-pyrithione complex. For instance, the addition of a zinc(II) salt would lead to the formation of zinc pyrithione.

The general equilibrium for such a reaction is:

2 [(CH₃)₃CNH₃]⁺[C₅H₄NOS]⁻ + Mⁿ⁺ → M(C₅H₄NOS)n + 2 (CH₃)₃CNH₃⁺

Where Mⁿ⁺ is a metal ion of charge n. The position of the equilibrium depends on the stability constant of the resulting metal-pyrithione complex.

Complexation Chemistry with Divalent and Trivalent Metal Cations

The pyrithionate anion is an effective chelating ligand for a wide range of metal ions, forming stable complexes. It can coordinate to metal ions through both the oxygen and sulfur atoms. The presence of tert-butylammonium as the counter-ion in this compound does not significantly alter the fundamental coordination chemistry of the pyrithionate anion in solution, as the salt readily dissociates.

Divalent Metal Cations: Pyrithionate forms well-defined complexes with divalent metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺. nih.gov The stoichiometry of these complexes is typically 2:1 (pyrithionate:metal). The stability of these complexes generally follows the Irving-Williams series.

| Metal Ion | Typical Complex | Relative Stability |

| Mn²⁺ | [Mn(C₅H₄NOS)₂] | Moderate |

| Fe²⁺ | [Fe(C₅H₄NOS)₂] | Moderate-High |

| Co²⁺ | [Co(C₅H₄NOS)₂] | High |

| Ni²⁺ | [Ni(C₅H₄NOS)₂] | High |

| Cu²⁺ | [Cu(C₅H₄NOS)₂] | Very High |

| Zn²⁺ | [Zn(C₅H₄NOS)₂] | High |

Trivalent Metal Cations: Trivalent metal cations, such as Fe³⁺ and Al³⁺, also form stable complexes with the pyrithionate anion. These complexes typically have a 3:1 stoichiometry (pyrithionate:metal) to satisfy the charge of the metal ion. The formation of these complexes is also a key aspect of the speciation of pyrithione in the presence of these metals. The higher charge of trivalent cations generally leads to the formation of very stable complexes.

Chemical Stability and Degradation Mechanisms of this compound

This compound, an ionic salt, consists of a pyrithione anion and a tert-butylammonium cation. Its chemical stability and degradation are dictated by the individual characteristics of these two components. The degradation of the compound can proceed through several mechanisms, including hydrolysis, thermolysis, and photochemical transformation, with each pathway affecting the pyrithione and tert-butylamine moieties differently.

Hydrolysis Pathways and Products

The hydrolysis of this compound is primarily related to the behavior of the pyrithione anion in aqueous environments, as the tert-butylammonium cation is resistant to hydrolysis.

The tert-butylamine component lacks functional groups that are susceptible to hydrolysis under typical environmental conditions and is therefore considered stable against this degradation pathway nih.gov. Studies on related salts, such as zinc pyrithione, show that the pyrithione moiety is also generally stable to hydrolysis in the dark in neutral, acidic (pH 5), and basic (pH 9) aqueous solutions mst.dk. However, the stability of metal-pyrithione complexes can be pH-dependent. For instance, the zinc pyrithione complex dissociates below pH 4.5 and hydrolyzes above pH 9.5 to yield ionized pyrithione chempoint.com.

In aerobic aquatic systems, the initial degradation step for pyrithione is its transformation into the disulfide form, 2,2'-dithiobis(pyridine-N-oxide), also known as omadine disulfide mst.dk. Subsequent aerobic degradation leads to the formation of more water-soluble metabolites mst.dk.

Key hydrolysis and aerobic degradation products of the pyrithione moiety are detailed below.

Table 1: Aerobic Degradation Products of the Pyrithione Moiety

| Product Name | Chemical Formula | Notes |

|---|---|---|

| Omadine Disulfide | C₁₀H₈N₂O₂S₂ | Initial transformation product in aerobic sediment mst.dk. |

| Omadine Sulfonic Acid | Not specified | Identified as a major metabolite in sediment mst.dk. |

Thermolytic Degradation Processes

Thermolytic degradation involves the breakdown of the compound at elevated temperatures. Both the pyrithione and tert-butylamine components will decompose under sufficient thermal stress, emitting toxic fumes.

The thermal stability of pyrithione has been studied through its metal salts. Zinc pyrithione begins to decompose at approximately 240°C chempoint.comwikipedia.org. When heated to decomposition, pyrithione compounds are known to release toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx) nih.gov. Similarly, the thermal decomposition of sodium pyrithione can produce fumes containing sulfur, carbon monoxide, and sulfur dioxide anjbiomedicals.com.

Tert-butylamine is a flammable liquid with an auto-ignition temperature of 380°C wikipedia.org. Upon heating to decomposition, it emits toxic fumes of nitrogen oxides nih.gov. Research on the decomposition of tert-butylamine on silicon surfaces indicates a pathway involving γ-H elimination, which produces isobutylene (B52900) acs.org.

Table 2: Thermal Decomposition Characteristics

| Component | Decomposition Temperature | Primary Gaseous Byproducts |

|---|---|---|

| Pyrithione (as Zinc Salt) | Starts at 240°C chempoint.comwikipedia.org | Nitrogen oxides, Sulfur oxides nih.gov |

Photochemical Transformation Pathways

Photochemical transformation is a primary degradation route for the pyrithione moiety and a relevant pathway for tert-butylamine, particularly through indirect photo-oxidation.

The pyrithione component is highly susceptible to rapid degradation upon exposure to sunlight in aqueous solutions researchgate.net. Studies on zinc pyrithione show that photolysis is the main abiotic degradation pathway, proceeding as a pseudo-first-order reaction with estimated half-lives as short as 9.2 to 17.5 minutes under simulated solar light mst.dknih.govdaneshyari.com. This rapid breakdown leads to a variety of transformation products.

Conversely, tert-butylamine does not absorb light at wavelengths greater than 290 nm and is therefore not expected to undergo direct photolysis in sunlight nih.gov. However, it is degraded in the atmosphere through reactions with photochemically-produced hydroxyl (OH) radicals whiterose.ac.uknih.govwhiterose.ac.uk. This OH-initiated degradation primarily involves hydrogen abstraction from the amino group. In the presence of nitrogen oxides (NOx), this process generates distinct products, including nitramines and nitrosamines whiterose.ac.uknih.govwhiterose.ac.uk.

Key photochemical degradation products for both components are listed below.

Table 3: Photochemical Transformation Products of Pyrithione

| Product Name | Chemical Formula | Notes |

|---|---|---|

| 2-Pyridinesulfonic acid | C₅H₅NO₃S | A major phototransformation product daneshyari.com. |

| Pyridine-N-oxide | C₅H₅NO | Identified degradation product daneshyari.com. |

| 2-Mercaptopyridine (B119420) | C₅H₅NS | Identified degradation product daneshyari.com. |

| 2,2'-Dithiobis(pyridine-N-oxide) | C₁₀H₈N₂O₂S₂ | Also known as Omadine Disulfide daneshyari.com. |

| 2,2-Dipyridyl disulfide | C₁₀H₈N₂S₂ | Identified degradation product daneshyari.com. |

Table 4: Indirect Photochemical Degradation Products of tert-Butylamine

| Product Name | Chemical Formula | Notes |

|---|---|---|

| tert-Butylnitramine | (CH₃)₃CNHNO₂ | Major product from OH-initiated reaction in the presence of NOx whiterose.ac.uknih.govwhiterose.ac.uk. |

| Acetone (B3395972) | C₃H₆O | Major product formed via reaction of intermediates with OH radicals whiterose.ac.uknih.govwhiterose.ac.uk. |

| Formaldehyde | CH₂O | Minor degradation product whiterose.ac.uknih.govwhiterose.ac.uk. |

| 2-Methylpropene | C₄H₈ | Minor degradation product whiterose.ac.uknih.govwhiterose.ac.uk. |

| Acetamide | C₂H₅NO | Minor degradation product whiterose.ac.uknih.govwhiterose.ac.uk. |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of Pyrithione (B72027) tert-butylamine (B42293). By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing structural details from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Pyrithione tert-butylamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, allowing for the mapping of the molecular skeleton.

For the pyrithione moiety, ¹H NMR spectra would show characteristic signals for the protons on the pyridine (B92270) ring. chemicalbook.com The tert-butylamine group would be identified by a distinct singlet in the ¹H NMR spectrum, resulting from the nine equivalent protons of the three methyl groups. Advanced 2D NMR techniques, such as COSY and HSQC, could be employed to establish connectivity between protons and carbons, confirming the linkage between the pyrithione and tert-butylamine components.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrithione Ring Protons | 6.8 - 8.5 | Multiplets |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. Upon ionization, the molecule breaks into characteristic fragment ions.

The mass spectrum of tert-butylamine itself shows a prominent base peak at a mass-to-charge ratio (m/z) of 58, which corresponds to the stable fragment resulting from cleavage. pearson.com In the analysis of this compound, one would expect to observe the molecular ion peak corresponding to its total molecular weight. The fragmentation pattern would likely include signals characteristic of the pyrithione ring and a significant peak at m/z 58, confirming the presence of the tert-butylamine structure. pearson.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. Studies on related pyrithione complexes using electrospray ionization mass spectrometry have demonstrated the utility of this technique in characterizing the coordination and fragmentation of the pyrithione ligand. nih.govsigmaaldrich.com

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | Varies | Molecular Ion |

| [C₄H₁₀N]⁺ | 58 | Fragment corresponding to tert-butylamine |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in this compound.

The IR spectrum would be expected to show characteristic absorption bands for the N-O stretching and C=S stretching vibrations of the pyrithione ring. mdpi.com The tert-butylamine portion would contribute bands corresponding to N-H stretching and bending, as well as C-H stretching and bending vibrations from the methyl groups. The presence of a pyridine ring, a core component of pyrithione, is often identified by specific vibrational modes. nih.gov Fourier-transform Raman (FT-Raman) and Fourier-transform infrared (FT-IR) spectroscopy are often used to analyze the vibrational characteristics of such compounds. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3300 - 3500 |

| C-H Stretch | Alkyl (tert-butyl) | 2850 - 3000 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| N-O Stretch | N-oxide | 1200 - 1300 |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For this compound, the pyrithione ring system contains chromophores that absorb in the UV region.

The UV spectrum can be used for quantitative analysis based on the Beer-Lambert law, which relates absorbance to concentration. The maximum absorption wavelength (λmax) is a characteristic property of the molecule. For instance, in the analysis of zinc pyrithione in shampoo formulations, UV-Vis spectrophotometry has been successfully used for quantification, with analytical curves constructed around a maximum wavelength of 239.0 nm. brazilianjournals.com.br This technique offers a simple and cost-effective method for determining the concentration of this compound in solutions. brazilianjournals.com.br

Chromatographic Separation and Detection Methodologies in Complex Matrices

Chromatographic techniques are essential for separating this compound from other components in a mixture, which is a critical step before accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of pyrithione compounds in various samples, including consumer products like shampoos. researchgate.netnih.gov A reversed-phase HPLC method would be most suitable for this compound.

In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and methanol (B129727). iscientific.org Detection can be achieved using a UV-Visible detector set at a specific wavelength (e.g., 254 nm or 322 nm). iscientific.orgpharmatutor.org For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS/MS). researchgate.netnih.gov This combination allows for the separation of the compound by HPLC followed by its unambiguous identification and quantification by mass spectrometry. uva.nl The development of such methods involves rigorous validation, including assessments of linearity, precision, accuracy, and robustness. iscientific.org

Table 4: Typical HPLC Parameters for the Analysis of Pyrithione Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zobrax Extend C18 (250mm x 4.6 mm, 5 µm) | iscientific.org |

| Mobile Phase | Phosphate buffer (pH 3.5), Acetonitrile, Methanol | iscientific.org |

| Flow Rate | 1.0 ml/min | iscientific.orgpharmatutor.org |

| Detection | UV-Visible at 254 nm | iscientific.org |

| Retention Time | ~7.71 min (for Zinc Pyrithione) | iscientific.org |

| Linearity Range | 1–300 μg/mL | iscientific.org |

| LOD | 1.944 µg/mL | iscientific.org |

| LOQ | 5.891 µg/mL | iscientific.org |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is particularly well-suited for the characterization and quantification of the tert-butylamine moiety, which is a volatile primary amine. The analysis often involves separating the volatile components of a sample in the gas phase.

Due to the high volatility and basic character of amines like tert-butylamine, direct GC analysis can be challenging, often leading to poor peak shape and adsorption on the column. nih.gov To overcome these issues, specialized capillary columns, such as those with amine-specific stationary phases (e.g., Agilent CP-Volamine), are employed to minimize peak tailing and improve resolution. nih.gov Sample introduction techniques like headspace analysis or stir bar sorptive extraction (SBSE) are frequently used to extract and concentrate volatile amines from the sample matrix before their introduction into the GC system. nih.gov

For detection, a Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and linear response for hydrocarbons and many organic compounds. However, for more selective and sensitive detection, a Mass Spectrometer (MS) is coupled with the GC. mdpi.com GC-MS allows for the definitive identification of volatile species like tert-butylamine based on their unique mass spectra, which is crucial for confirming the presence of the compound and distinguishing it from other volatile components in a complex matrix. nih.govnih.gov

Table 1: GC Parameters for Volatile Amine Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective determination of non-volatile compounds like pyrithione and its salts. dtu.dk This method is ideal for trace analysis in complex matrices and for identifying metabolites. A simple, rapid, and sensitive LC-MS/MS method can be developed for the simultaneous determination of the pyrithione anion and its parent compound. researchgate.netakjournals.com

The analysis typically employs a reversed-phase C18 column for chromatographic separation. nih.gov The mobile phase often consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate), which helps to stabilize the pyrithione compound during analysis. researchgate.netelsevierpure.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net For pyrithione, this allows for detection at very low concentrations, with limits of detection (LOD) reported in the low ng/mL range. nih.gov

LC-MS/MS is also invaluable for metabolite profiling. The technique can detect and identify products of biotransformation, which is crucial for understanding the environmental fate and metabolic pathways of the compound. dtu.dk By analyzing the mass shifts and fragmentation patterns, potential metabolites of both the pyrithione and tert-butylamine moieties can be structurally elucidated.

Chromatographic Behavior and Analytical Challenges of Pyrithiones

The analysis of pyrithione and its related compounds presents several analytical challenges due to their chemical properties. Pyrithione species are known to be susceptible to spontaneous transformations within a chromatographic system, which can complicate quantification and identification. nih.govresearchgate.net

One of the primary challenges is the potential for the pyrithione ligand to interact with metallic components of the HPLC system, such as stainless steel frits and columns. This can lead to the formation of metal-pyrithione complexes (e.g., with iron or copper) or degradation of the analyte. nih.gov Such transformations can result in peak splitting, broadening, or the appearance of unexpected peaks in the chromatogram. nih.gov

Furthermore, pyrithione compounds can be sensitive to light and temperature. Photodegradation can occur, necessitating that samples be protected from light during storage and analysis. researchgate.net The stability of pyrithione is also influenced by the pH and composition of the mobile phase. To mitigate these issues, analytical methods often require specific conditions, such as using lower column temperatures and adding a chelating agent or a specific buffer like ammonium acetate (B1210297) to the mobile phase to stabilize the compound during its passage through the HPLC system. researchgate.netelsevierpure.com These factors must be carefully controlled to ensure the development of a robust and reproducible analytical method for this compound. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis and detection. researchgate.net For this compound, derivatization is primarily focused on the tert-butylamine moiety to enhance its detectability in HPLC, as primary amines often lack a strong chromophore for UV detection. thermofisher.com

Pre-column Derivatization Techniques for Amines

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is injected into the HPLC system. shimadzu.com This approach is widely used for amines to attach a chromophore or fluorophore, resulting in derivatives with strong UV absorption or fluorescence emission, thereby significantly increasing sensitivity and selectivity. thermofisher.com The derivatization can also reduce the polarity of the amine, improving its retention and peak shape in reversed-phase chromatography. thermofisher.comrsc.org

The process can be automated using an autosampler, which improves reproducibility by eliminating tedious manual procedures and reducing potential errors. thermofisher.com Several reagents are commonly used for the pre-column derivatization of primary amines like tert-butylamine.

Table 2: Common Pre-column Derivatization Reagents for Primary Amines

Post-column Derivatization Approaches

In post-column derivatization, the derivatizing reagent is added to the column effluent after the analytes have been separated. shimadzu.com The reaction occurs in a reactor coil placed between the column and the detector. This technique offers advantages such as excellent reproducibility and automation, as the reaction conditions are precisely controlled. shimadzu.com Since the sample components are separated before the reaction, there is less potential for interference from the sample matrix. shimadzu.com

Common reagents for post-column derivatization of amines include ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA). researchgate.netactascientific.com Ninhydrin reacts with primary amines to form a colored product detectable by visible absorption, while OPA forms a fluorescent product. actascientific.com A key advantage of this method is that it avoids the formation of multiple derivative products that can sometimes occur with pre-column techniques, especially in complex samples. rsc.org However, a limitation is that the reagent itself must not interfere with detection, which restricts the types of reagents that can be used. shimadzu.com

Optimization of Derivatization Reagents and Conditions

To achieve maximum sensitivity and reproducibility, the conditions for the derivatization reaction must be carefully optimized. rsc.org Several factors influence the reaction yield and the stability of the resulting derivatives.

pH: The reaction is often pH-sensitive. For example, dansyl chloride derivatization is typically performed under basic conditions (e.g., pH 9) to ensure optimal reaction. rsc.org

Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion. However, an extremely high concentration can sometimes interfere with the analysis or lead to increased background noise. researchgate.net

Temperature and Time: The reaction kinetics are dependent on temperature and time. Some reactions are rapid at room temperature, while others may require heating for a specific duration (e.g., 40°C for 45 minutes for dansyl chloride) to achieve complete derivatization. rsc.org

Solvent: The choice of solvent is critical as it must dissolve both the analyte and the reagent and facilitate the reaction. Mixtures of aqueous buffers and organic solvents like acetone (B3395972) or acetonitrile are common. rsc.org

A factorial design approach can be employed to systematically optimize these conditions, ensuring the development of a robust and sensitive analytical method. researchgate.net

Table 3: Optimization Parameters for Selected Derivatization Reagents

Electrochemical Methods for Pyrithione Species Analysis

Electrochemical methods offer sensitive and selective approaches for the characterization and quantification of pyrithione species. These techniques are predicated on the electrochemical activity of the pyrithione molecule, allowing for the measurement of its concentration and the study of its chemical equilibria in various matrices.

Voltammetric Techniques for Quantitative Determination

Voltammetry, a category of electroanalytical methods, is a powerful tool for the quantitative determination of electroactive species like pyrithione. One particularly effective voltammetric technique for this purpose is cathodic stripping voltammetry (CSV). researchgate.netplymouth.ac.uk This method involves a preconcentration step where the analyte is adsorbed onto the working electrode surface, followed by a potential scan to "strip" the analyte back into the solution, generating a current signal proportional to its concentration. inflibnet.ac.in

A specific method for the determination of pyrithione in natural waters using CSV has been developed, demonstrating the high sensitivity of this technique. researchgate.net The method utilizes a hanging mercury drop electrode (HMDE) and involves the addition of a surfactant, Triton-X-100, to the sample. This surfactant aids in separating the voltammetric peak of pyrithione from potential interferences caused by other thiol compounds present in the sample matrix. researchgate.net

The electrochemical behavior of 2-mercaptopyridine (B119420) N-oxide, the thiol tautomer of pyrithione, has been studied on mercury electrodes. researchgate.net These studies indicate that the anionic form of the molecule is oxidized at the electrode to produce a radical. researchgate.net The process is influenced by factors such as pH and the concentration of the reactant. researchgate.net

Key Parameters for Voltammetric Determination of Pyrithione:

| Parameter | Optimized Condition/Value | Reference |

| Technique | Differential-Pulse Cathodic Stripping Voltammetry (DP-CSV) | researchgate.net |

| Working Electrode | Hanging Mercury Drop Electrode (HMDE) | nih.gov |

| Surfactant | 4 ppm Triton-X-100 | researchgate.net |

| pH | 9 (ammonia buffer) | researchgate.net |

| Adsorption Potential | -0.10 V | researchgate.net |

| Peak Potential | -0.2 to -0.3 V | researchgate.net |

| Detection Limit | 1.5 nM (for a 60 s deposition time) | researchgate.net |

This interactive table summarizes the optimized conditions for the quantitative determination of pyrithione using cathodic stripping voltammetry.

It is important to note that while these voltammetric methods have been established for pyrithione, specific studies on "this compound" are not extensively documented in the reviewed literature. However, the fundamental electrochemical principles and the methodologies described are applicable to the analysis of the pyrithione moiety, irrespective of its cationic counter-ion.

Potentiometric Studies of Protonation and Complexation Equilibria

Potentiometry is an electrochemical technique that measures the potential difference between two electrodes to provide chemical information. It is particularly well-suited for studying equilibrium processes such as protonation and metal ion complexation.

Protonation Equilibria:

Potentiometric titrations are a precise method for determining the protonation constants (pKa values) of molecules. nih.govosti.gov For pyrithione, potentiometric studies have been conducted in aqueous solutions to determine its protonation constants at various ionic strengths and temperatures. researchgate.net These studies are crucial for understanding the speciation of pyrithione in different chemical environments, as its charge state influences its solubility, reactivity, and biological activity.

The protonation of pyrithione involves the thiol group. The thermodynamic parameters associated with this protonation process, including the change in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (TΔS⁰), have been determined, revealing that the process is entropic in nature. researchgate.net

Thermodynamic Data for Pyrithione Protonation at Infinite Dilution (T = 298.15 K):

| Parameter | Value | Reference |

| log K H0 | 4.620 ± 0.002 | researchgate.net |

| ΔG⁰ | –26.4 ± 0.1 kJ·mol⁻¹ | researchgate.net |

| ΔH⁰ | 2.1 ± 0.5 kJ·mol⁻¹ | researchgate.net |

| TΔS⁰ | 28.5 ± 0.5 kJ·mol⁻¹ | researchgate.net |

This interactive table presents the thermodynamic parameters for the protonation of pyrithione as determined by potentiometric studies.

Complexation Equilibria:

Pyrithione is a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms, in this case, the oxygen and sulfur atoms. drugbank.com This chelating ability leads to the formation of stable metal complexes. Potentiometric titrations are a valuable technique for studying these complexation equilibria and determining the stability constants of the resulting metal-pyrithione complexes. ijcce.ac.ir

While much of the research focuses on zinc pyrithione due to its widespread use, the principles of potentiometric analysis can be applied to study the complexation of pyrithione with various metal ions. nih.govresearchgate.net Such studies are essential for understanding the behavior of pyrithione in biological and environmental systems where metal ions are present. Furthermore, voltammetric methods can also be employed to investigate the binding affinity of pyrithione towards different metal cations. researchgate.net

The quantitative determination of zinc pyrithione in commercial products, such as shampoos, has been successfully achieved using potentiometric titration with an automatic titrator. nih.gov This highlights the practical application of this technique in quality control analysis. nih.gov

Fundamental Mechanistic Studies of Biological Interactions Non Clinical Focus

Elucidation of Cellular and Subcellular Targets in Microbial Systems

The antimicrobial action of pyrithione (B72027) compounds stems from their ability to interact with and disrupt multiple cellular and subcellular targets within microbial systems. These interactions are multifaceted, affecting membrane integrity, ion homeostasis, and critical enzymatic functions.

Pyrithione acts as a potent and general inhibitor of membrane transport processes in fungi. nih.gov Studies on Penicillium mycelia have shown that brief exposure to pyrithione leads to a significant decrease in the activity of various independently regulated transport systems. nih.gov This inhibition affects the uptake of essential nutrients and ions, including inorganic sulfate, inorganic phosphate (B84403), glucose, and amino acids. nih.gov The inhibitory effect is more pronounced at a lower pH, which suggests that the un-ionized form of the pyrithione molecule is the active species responsible for collapsing the transmembrane proton gradient that drives these transport processes. nih.gov

In bacterial systems such as Escherichia coli, the uptake of pyrithione is not a simple passive diffusion process but is mediated by specific membrane transporters. researchgate.netdtu.dknih.gov Research has identified that the membrane transporters FepC and MetQ are likely involved in the uptake of pyrithione and its metal complexes. researchgate.netdtu.dknih.gov This mediated transport across the cell membrane is a crucial step in its antimicrobial action. researchgate.netdtu.dk

| Microorganism | Affected Transport Systems | Proposed Mechanism of Action | Reference |

| Penicillium sp. | Inorganic sulfate, inorganic phosphate, methylamine, choline-O-sulfate, glucose, L-methionine, general amino acid permease | Collapse of transmembrane ΔpH driving force by the un-ionized pyrithione molecule. | nih.gov |

| Escherichia coli | General uptake/efflux | Mediated transport via membrane transporters FepC and MetQ. | researchgate.netdtu.dknih.gov |

A primary mechanism of pyrithione's antimicrobial activity is its ability to disrupt intracellular metal ion homeostasis, particularly of copper and zinc. nih.govnih.gov Pyrithione acts as an ionophore, forming neutral, lipophilic complexes with metal ions that can readily traverse cellular membranes. nih.gov This leads to an influx and accumulation of these metal ions inside the microbial cell. nih.gov

In the case of zinc pyrithione, its antifungal activity is paradoxically linked to an increase in cellular copper levels. nih.gov The pyrithione ligand facilitates the transport of copper into the fungal cell, leading to copper-induced toxicity. nih.gov This disruption of copper homeostasis is a key factor in the growth inhibition of fungi like Saccharomyces cerevisiae and Malassezia globosa. nih.gov

In bacterial systems, the influx of copper facilitated by pyrithione can be toxic. researchgate.netdtu.dknih.gov Bacteria have developed efflux systems to counteract this. For instance, in E. coli, the metal ion effluxers ZntA and CopA play a significant role in protecting the cell by extruding excess copper and zinc that accumulate due to pyrithione. researchgate.netdtu.dknih.gov

| Compound | Effect on Metal Ion Homeostasis | Microorganism | Consequence | Reference |

| Zinc Pyrithione | Increases intracellular copper levels | Saccharomyces cerevisiae, Malassezia globosa | Fungal growth inhibition | nih.gov |

| Pyrithione | Hyperaccumulation of copper and zinc | Escherichia coli | Bacterial toxicity, counteracted by efflux pumps (ZntA, CopA) | researchgate.netdtu.dknih.gov |

| Zinc Pyrithione | Rapid accumulation of intracellular zinc | Primary human keratinocytes | Impairment of genomic integrity and energy crisis | nih.gov |

Molecular Mechanisms of Action on Specific Microbial Pathways

Beyond its effects on membranes and ion balance, pyrithione compounds exert their antimicrobial effects by targeting specific molecular pathways essential for microbial survival and virulence.

The fungal plasma membrane H+-ATPase (Pma1) is a critical enzyme that pumps protons out of the cell, establishing an electrochemical gradient necessary for nutrient uptake and maintaining intracellular pH. nih.gov This essential and uniquely fungal protein is a prime target for antifungal agents. nih.gov The collapse of the transmembrane proton gradient by pyrithione, as mentioned earlier, is indicative of its inhibitory effect on the H+-ATPase. nih.gov By disrupting the function of this proton pump, pyrithione effectively cuts off the energy supply for various transport processes, leading to fungal cell death.

The increased intracellular copper levels caused by pyrithione can lead to significant damage to essential cellular components, particularly iron-sulfur [Fe-S] clusters. nih.gov These clusters are vital cofactors for a wide range of proteins involved in crucial cellular processes such as respiration, DNA repair, and amino acid biosynthesis. nih.gov

Studies have shown that copper toxicity in bacteria primarily targets the [4Fe-4S] clusters of dehydratases, a family of enzymes involved in amino acid biosynthesis. nih.gov Copper can directly displace the iron atoms from these solvent-exposed clusters, leading to the inactivation of the enzyme. nih.gov This mechanism of action has been demonstrated with zinc pyrithione in yeast, where the influx of copper leads to the inactivation of iron-sulfur cluster-containing proteins, thereby inhibiting growth. nih.gov

| Target | Mechanism of Damage | Consequence | Reference |

| Iron-Sulfur Clusters in Dehydratases | Displacement of iron atoms from the cluster by copper ions. | Inactivation of essential enzymes, inhibition of amino acid biosynthesis. | nih.govnih.gov |

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. nih.govmdpi.comscispace.com This system plays a crucial role in the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antimicrobial agents. nih.gov

The disruption of QS, a strategy known as quorum quenching, is a promising approach to inhibit biofilm formation and reduce bacterial virulence. mdpi.com While direct studies on pyrithione tert-butylamine's effect on quorum sensing are limited, the principle of using chemical compounds to interfere with QS signaling is well-established. nih.gov Compounds can act by downregulating the expression of key QS regulatory genes, such as lasR and rhlR in Pseudomonas aeruginosa, thereby preventing the coordinated activities required for biofilm formation. nih.gov The ability of small molecules to interfere with these signaling pathways highlights a potential, though not yet fully explored, mechanism for pyrithione compounds in controlling biofilm-associated infections.

Microbial Resistance Mechanisms to Pyrithione-Based Compounds

Microorganisms have evolved sophisticated strategies to counteract the effects of antimicrobial agents, including pyrithione-based compounds. Resistance is often a multifactorial phenomenon, involving a combination of adaptive changes and specific biochemical pathways to reduce the effective concentration of the antimicrobial agent at its target site.

One of the primary defense mechanisms, particularly in Gram-negative bacteria, is the active expulsion of toxic compounds from the cell via efflux pumps. These transport proteins, embedded in the cell membrane, prevent the accumulation of antimicrobial agents like pyrithione to toxic levels.

Research on Pseudomonas aeruginosa has demonstrated that resistance to Zinc Pyrithione (ZnPT) is linked to the activity of efflux systems. Studies have shown that resistant strains of P. aeruginosa exhibit increased expression of efflux pumps. The involvement of these systems is confirmed by the use of efflux pump inhibitors (EPIs), such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), which can restore susceptibility to ZnPT in resistant strains by blocking the pump's activity. This indicates that an induced efflux system is a key component of the resistance mechanism.

The development of resistance through this pathway is considered an adaptive response. Continuous exposure of P. aeruginosa to sub-inhibitory concentrations of pyrithione biocides can induce decreased susceptibility. This adaptation is not only linked to efflux pumps but also to changes in the outer membrane protein profile. For instance, the development of resistance in P. aeruginosa has been associated with the loss of a 35 kDa outer membrane protein, suggesting that alterations in membrane permeability are also part of the adaptive response to limit the influx of the biocide. These acquired changes in susceptibility to pyrithiones can be largely irreversible.

The table below illustrates the impact of an efflux pump inhibitor on the minimum inhibitory concentration (MIC) of Zinc Pyrithione against resistant P. aeruginosa, highlighting the role of efflux systems in the resistance phenotype.

| Microorganism Strain | Condition | Minimum Inhibitory Concentration (MIC) of Zinc Pyrithione (ZnPT) | Reference |

|---|---|---|---|

| P. aeruginosa PAO1 (Sensitive Strain) | Standard Medium | Baseline | |

| P. aeruginosa (ZnPT-Resistant Strain) | Standard Medium | Significantly Increased | |

| P. aeruginosa (ZnPT-Resistant Strain) | Medium with Efflux Pump Inhibitor (CCCP) | Significantly Reduced (Susceptibility Partially Restored) |

Enzymatic modification or degradation of an antimicrobial agent is another crucial resistance strategy employed by microbes. This process, known as biotransformation, involves enzymes that alter the chemical structure of a compound, rendering it non-toxic.

While the role of efflux pumps in pyrithione resistance is well-documented, evidence for specific enzymatic inactivation is less direct but suggested by some studies. Research on the fungus Penicillium indicated that at lower concentrations of pyrithione, the inhibitory effect on membrane transport reached a plateau. This observation suggests that the fungus possesses a capacity to detoxify or inactivate low levels of the inhibitor. The study also found that a higher concentration of pyrithione was needed to inhibit growth as the density of the fungal culture increased, which is consistent with the idea that the microorganisms are capable of inactivating the compound.

However, the specific enzymes and metabolic pathways responsible for pyrithione degradation in these microorganisms have not been fully elucidated. In contrast, some studies suggest that microbial degradation is not always a primary route of dissipation. For example, research on the fate of Zinc Pyrithione and Copper Pyrithione in seawater found that photo-degradation (degradation by sunlight) was very rapid, while biodegradation by marine bacteria was negligible over the two-day experimental period.

Theoretically, microbes could employ a range of enzymatic reactions to transform the pyrithione molecule. These reactions are common in the biotransformation of other xenobiotic compounds. The table below outlines some of these potential enzymatic reactions that could, in principle, be involved in the inactivation of pyrithione-based compounds.

| Enzymatic Reaction Type | Potential Effect on Pyrithione Molecule | General Microbial Relevance |

|---|---|---|

| Oxidation | Addition of hydroxyl groups or cleavage of the pyridine (B92270) ring, potentially reducing its ability to disrupt membrane transport. | A very common initial step in the degradation of aromatic compounds by bacteria and fungi. |

| Reduction | Modification of the N-oxide group, which could alter the molecule's chelating properties and biological activity. | Commonly used by anaerobic and facultative anaerobic bacteria to metabolize a variety of substrates. |

| Hydrolysis | Potential cleavage of bonds within the molecule, although less likely for a stable ring structure like pyridine. | A primary mechanism for degrading many organic compounds, including some pesticides and antibiotics. |

| Conjugation | Attachment of a cellular molecule (e.g., glucose, sulfate) to the pyrithione molecule, increasing its water solubility and facilitating its removal or sequestration. | A well-known detoxification pathway in many organisms for managing toxic compounds. |

Note: This table presents theoretical mechanisms based on general principles of microbial biotransformation, as direct enzymatic pathways for pyrithione degradation are not yet well-defined in scientific literature.

Environmental Chemistry and Degradation Pathways

Environmental Persistence and Dissipation Studies

Research indicates that the persistence of pyrithione (B72027) in the environment is highly dependent on sunlight exposure. In aquatic systems, its dissipation is rapid, primarily driven by photochemical processes, while its longevity increases significantly in dark or light-limited conditions such as deep waters or sediments.

Photodegradation is the principal mechanism for the breakdown of pyrithione in sunlit aquatic environments. nih.gov Studies conducted under simulated solar irradiation show that the process follows pseudo-first-order kinetics. nih.gov The photolytic half-life of the pyrithione molecule is remarkably short, often measured in minutes. For instance, research on zinc pyrithione (ZPT) and copper pyrithione (CPT) in seawater demonstrated photodegradation half-lives of approximately 8.3 minutes and 7.1 minutes, respectively. nih.gov Another study using a xenon light source observed slightly longer but still rapid photolytic half-lives for ZPT, ranging from 9.2 to 15.1 minutes depending on the composition of the aqueous media. nih.gov This rapid breakdown prevents the accumulation of the parent compound in the euphotic zone of marine and freshwater systems.

Photodegradation Half-Life of Pyrithione Compounds in Aquatic Environments

| Compound | Half-Life (t1/2) | Conditions | Source |

|---|---|---|---|

| Zinc Pyrithione (ZPT) | 8.3 ± 0.9 min | Natural sunlight, seawater | nih.gov |

| Copper Pyrithione (CPT) | 7.1 ± 0.2 min | Natural sunlight, seawater | nih.gov |

| Zinc Pyrithione (ZPT) | 9.2 - 15.1 min | Simulated solar irradiation (xenon lamp) | nih.gov |

In contrast to its rapid photodegradation, the biodegradation of pyrithione in the water column appears to be a minor pathway. nih.gov Studies have shown that microbial degradation in combination with photodegradation does not shorten the degradation time, and biodegradation without sunlight is negligible over short periods. nih.gov Consequently, pyrithione is suggested to persist in marine environments where the influence of light is limited. nih.gov

However, in anaerobic environments such as sediments and sludge, the pyrithione molecule is biologically active and undergoes transformation. While it can inhibit certain microbial processes like methanogenesis, it has also been shown to accelerate hydrolysis and acidification steps during anaerobic digestion. researchgate.net The presence of pyrithione compounds in estuarine sediments affects microbial community structure and function, altering nutrient fluxes of nitrate (B79036) and ammonium (B1175870), which suggests changes in key microbial processes like nitrification and denitrification. nih.govresearchgate.net This indicates that while rapid mineralization may not occur, the compound is actively transformed by microbial consortia in anaerobic settings.

Light intensity is the most critical environmental factor governing the degradation of pyrithione. Its rapid dissipation is almost entirely dependent on exposure to sunlight, and the compound is significantly more persistent in dark conditions or environments with high turbidity that limits light penetration. nih.gov

Other water chemistry parameters also influence its degradation rate. The presence of dissolved organic matter (DOM), such as humic substances, has been found to accelerate the photolysis reaction. nih.gov Nitrate ions, which are common in natural waters, also have a positive effect, increasing the photodegradation rate, although to a lesser extent than DOM. nih.gov The pH of the water can influence the speciation of the pyrithione molecule, which exists in a tautomeric equilibrium between its thione and thiol forms, potentially affecting its reactivity and degradation kinetics. wikipedia.org

Identification and Characterization of Environmental Metabolites

The degradation of pyrithione leads to the formation of several more polar and less toxic byproducts. Mass spectrometry techniques have been instrumental in identifying the structure of these environmental metabolites. nih.gov

A major transformation product identified from the photodegradation of pyrithione is 2-pyridinesulfonic acid (PSA). nih.gov This metabolite is formed through the oxidation of the sulfur atom in the pyrithione molecule. The formation of PSA represents a significant detoxification pathway, as it is a more water-soluble and less biologically active compound than the parent pyrithione. While the intermediate pyridine (B92270) sulfinic acid is chemically plausible, studies have more definitively identified the fully oxidized sulfonic acid form as a stable end product of the photo-oxidative degradation pathway. nih.gov

Undergoing photo-oxidation, the thiol tautomer of pyrithione (2-mercaptopyridine N-oxide) can be readily oxidized to form a disulfide dimer. wikipedia.org This key metabolite, 2,2'-dithiobis(pyridine-N-oxide), also known as dipyrithione, is a frequently identified degradation product. nih.gov Its formation proceeds via the coupling of two (pyridin-2-yl)sulfanyl radicals that are generated during photolysis.

Other identified byproducts from the irradiation of aqueous pyrithione solutions include pyridine-N-oxide, 2-mercaptopyridine (B119420), 2,2-dipyridyl disulfide, and a mixed disulfide known as 2,2'-dithiobispyridine mono-N-oxide. nih.gov The formation of these various compounds illustrates a complex degradation pathway involving oxidation, dimerization, and cleavage of the carbon-sulfur bond.

Key Environmental Metabolites of Pyrithione

| Metabolite Name | Formation Pathway | Source |

|---|---|---|

| 2-Pyridinesulfonic Acid | Photo-oxidation of the sulfur atom | nih.gov |

| 2,2'-Dithiobis(pyridine-N-oxide) (Dipyrithione) | Oxidative dimerization of the thiol tautomer | nih.gov |

| Pyridine-N-oxide | Photodegradation | nih.gov |

| 2-Mercaptopyridine | Photodegradation | nih.gov |

Partitioning and Distribution in Environmental Compartments

Adsorption to Sediments and Particulate Matter

No studies detailing the adsorption or partitioning behavior of pyrithione tert-butylamine (B42293) to sediments or particulate matter were found. Research on related pyrithione compounds, such as zinc pyrithione (ZnPT) and copper pyrithione (CuPT), indicates that they can accumulate in sediments. However, this information is not directly applicable to the tert-butylamine salt of pyrithione.

Water Column Concentrations and Dynamics

There is no available information or published research on the concentrations or dynamics of pyrithione tert-butylamine in the water column. While studies have been conducted on the environmental fate of other pyrithione-based antifouling agents in aquatic environments, these findings cannot be extrapolated to this compound without specific research on this compound.

Due to the absence of research and data, no data tables or detailed findings can be provided for this compound.

Research on Applications in Material Science and Industrial Systems

Role in Material Preservation and Biocidal Formulations

Pyrithione (B72027) tert-butylamine (B42293), like other pyrithione salts, is valued for its role as a preservative and biocide in various industrial formulations. Its primary function is to prevent the growth of bacteria, fungi, mildew, and algae that can lead to deterioration, discoloration, staining, and unpleasant odors in manufactured goods. lidsen.comijirct.org These compounds are incorporated into materials such as plastics, polymers, and latexes to protect them from microbial degradation. lidsen.com The broad-spectrum antimicrobial activity of pyrithione makes it a versatile additive in formulations for coatings, adhesives, and other industrial products where microbial contamination is a concern.

The effectiveness of pyrithione-based biocides is well-established in applications like anti-fouling paints for marine vessels, where they prevent the accumulation of marine organisms on submerged surfaces. ijirct.org This not only maintains the performance and longevity of the vessels but also reduces fuel consumption.

Mechanisms of Antimicrobial Efficacy in Coatings and Polymers

The antimicrobial action of pyrithione compounds is multifaceted and involves disruption of essential cellular processes in microorganisms. While the precise mechanisms are complex, a key aspect is the ability of the pyrithione molecule to interfere with membrane transport. nih.govnih.gov It is believed to act as an ionophore, shuttling ions across the cell membrane and disrupting the electrochemical gradients necessary for cell survival. lidsen.comdrugbank.com

One of the primary proposed mechanisms involves the interaction of pyrithione with metal ions. For instance, in the case of zinc pyrithione, it is suggested that the compound increases the intracellular levels of copper, which in turn can damage iron-sulfur clusters within essential fungal proteins, leading to metabolic inhibition. lidsen.comdrugbank.com Another aspect of its antibacterial action is its interaction with the bacterial cell membrane, potentially forming pores and causing leakage of cellular contents, a mechanism that shares similarities with quaternary ammonium (B1175870) compounds. lidsen.com

Furthermore, pyrithione compounds have been shown to reduce intracellular ATP levels in bacteria, indicating an interference with cellular energy production. nih.govnih.gov This disruption of fundamental metabolic pathways ultimately inhibits microbial growth and proliferation.

Integration into Polymeric and Composite Materials

Pyrithione tert-butylamine can be incorporated into a variety of polymeric and composite materials to impart antimicrobial properties. The method of integration depends on the specific polymer and the desired end-use application. Common techniques include:

Melt Blending: The biocide is mixed with the polymer pellets before or during the melt extrusion process. This method is suitable for thermoplastics like polyethylene (B3416737) and polypropylene.

Solution Casting: The biocide and polymer are dissolved in a common solvent, and the resulting solution is cast into a film. As the solvent evaporates, a polymer film with the dispersed biocide is formed.

Dispersion in a Liquid Matrix: For coatings, paints, and adhesives, the pyrithione compound is dispersed as a fine powder or in a liquid concentrate into the formulation.

The compatibility of the pyrithione salt with the polymer matrix is a crucial factor for achieving a uniform distribution and long-term efficacy. The choice of the cation (in this case, tert-butylamine) can influence the solubility and dispersibility of the pyrithione compound in different polymer systems.

Recent research has also explored the encapsulation of biocides like zinc pyrithione in nanoparticles, such as those made from poly(lactic acid) (PLA), to be incorporated into coatings. nih.gov This approach aims to provide a more controlled release of the biocide and protect it from premature degradation.

Strategies for Controlled Release from Material Matrices

To ensure long-lasting antimicrobial protection and minimize environmental impact, it is often desirable to control the release of the biocide from the material matrix.

Design of Controlled-Release Formulations

Controlled-release formulations are designed to deliver the active agent at a predetermined rate over a specified period. In the context of pyrithione-containing materials, this can be achieved through several strategies:

Matrix Systems: The biocide is uniformly dispersed throughout the polymer matrix. The release is governed by the diffusion of the biocide through the polymer to the surface. The rate of release can be tailored by modifying the polymer's properties, such as its density and porosity.

Reservoir Systems: The biocide is enclosed within a core that is surrounded by a rate-controlling polymeric membrane. The release rate is determined by the permeability of the membrane.

Encapsulation: As mentioned earlier, encapsulating the biocide in micro- or nanoparticles can provide a sustained release profile. The properties of the encapsulating material dictate the release kinetics.

The selection of the appropriate controlled-release strategy depends on factors such as the intended application, the desired duration of antimicrobial activity, and the environmental conditions the material will be exposed to.

Physicochemical Factors Influencing Release Kinetics

The rate at which this compound is released from a material matrix is influenced by a variety of physicochemical factors:

Solubility: The solubility of the pyrithione salt in the surrounding medium (e.g., water) is a primary driver of its release. Pyrithione compounds generally have low water solubility, which contributes to their persistence in materials. ijirct.org

Polymer Properties: The type of polymer, its molecular weight, crystallinity, and glass transition temperature all affect the diffusion of the biocide through the matrix. More porous and less crystalline polymers will generally allow for a faster release rate.

Environmental Conditions: Factors such as temperature, pH, and the presence of other chemicals in the environment can influence both the degradation of the polymer matrix and the solubility of the pyrithione compound, thereby affecting its release. For instance, the degradation of pyrithione can be accelerated by photolysis (degradation by light). diva-portal.org

Biocide Loading: The concentration of the biocide within the material will also impact the release rate, with higher loadings generally leading to a faster initial release.

Understanding and controlling these factors is essential for designing materials with optimized and long-lasting antimicrobial performance.

Novel Applications in Functional Material Design

The unique properties of pyrithione compounds are being explored for novel applications in the design of functional materials. Beyond their traditional role as biocides, researchers are investigating their potential in:

Smart Antimicrobial Surfaces: Developing materials that release the biocide in response to specific stimuli, such as the presence of microbes or changes in environmental conditions. This "on-demand" release could further enhance efficiency and reduce environmental exposure.

Combination Therapies: Incorporating pyrithione compounds with other active agents to create materials with synergistic effects. For example, combining them with other biocides or with agents that enhance their stability and performance.

Biomedical Materials: While requiring rigorous safety assessments, the antimicrobial properties of pyrithione could be beneficial in certain biomedical applications where preventing microbial colonization is critical. However, this is an area that requires extensive further research.

The ongoing research into the chemistry and application of pyrithione derivatives continues to open up new possibilities for the creation of advanced materials with enhanced durability and functionality.

Development of Advanced Antifouling Coatings and Surfaces

The field of antifouling coatings heavily relies on pyrithione derivatives, though specific mention of "this compound" is absent. Research predominantly centers on zinc pyrithione (ZnPT) and copper pyrithione (CuPT) as effective agents to prevent the settlement and growth of marine organisms on submerged surfaces. researchgate.net These compounds are often used as alternatives to the now-banned tributyltin (TBT) based coatings. researchgate.net

Antifouling paints often incorporate these pyrithione salts as a biocide. aabindustrygroup.comifremer.fr They function by slowly releasing the active pyrithione molecule into the surrounding water, creating a toxic environment for fouling organisms. The effectiveness of these coatings can be influenced by the binder system and the presence of other biocides or compounds, such as zinc oxide, which can have a synergistic effect.

A comparative analysis of common pyrithione-based biocides in antifouling applications is presented below:

| Biocide | Chemical Formula | Key Features in Antifouling Coatings |

| Zinc Pyrithione | C₁₀H₈N₂O₂S₂Zn | Broad-spectrum activity against algae and fungi; commonly used as a booster biocide with copper compounds. ifremer.fr |

| Copper Pyrithione | C₁₀H₈CuN₂O₂S₂ | Effective against a wide range of marine fouling organisms; considered a potent alternative to TBT. nih.gov |

Research into Smart Materials Incorporating Pyrithione Derivatives

The investigation into smart materials incorporating pyrithione derivatives is an emerging area. Smart materials are designed to respond to external stimuli, and the biocidal activity of pyrithione could potentially be controlled or triggered in such systems. However, there is no specific research available that details the use of "this compound" in this context.

Exploration in Textile Functionalization

The functionalization of textiles with antimicrobial agents is a well-established field, and pyrithione derivatives, particularly zinc pyrithione, have been explored for this purpose. The goal is to impart textiles with properties that inhibit the growth of odor-causing bacteria and fungi.

Studies have demonstrated the successful in-situ synthesis of zinc pyrithione on cellulosic fabrics, providing durable antimicrobial properties that can withstand multiple laundry cycles. acs.org This process involves treating the fabric with a zinc precursor and a pyrithione ligand.

The application of pyrithione derivatives in textiles offers benefits such as:

Hygiene and Odor Control: By inhibiting microbial growth, these treated textiles can remain fresh for longer periods.

Durable Antimicrobial Effect: The functionalization can be engineered to be wash-resistant, providing long-lasting protection. acs.org

While the potential for using pyrithione compounds in textiles is clear, there is no specific research that has investigated or reported on the use of "this compound" for textile functionalization.

Advanced Topics and Future Research Directions

Computational Chemistry and Molecular Modeling of Pyrithione (B72027) tert-butylamine (B42293)

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties and interactions of Pyrithione tert-butylamine at a molecular level. These in silico methods provide insights that can guide the design of more effective and safer applications.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between chemical structure and biological activity. These models can predict the activity of new, unsynthesized derivatives, thereby streamlining the discovery of compounds with improved properties. For instance, a QSAR study might correlate properties like lipophilicity and electronic parameters of this compound analogs with their antimicrobial potency.

Table 1: Hypothetical SAR Data for this compound Analogs

| Modification to Structure | Predicted Change in Activity | Rationale |

|---|---|---|

| Substitution on the pyridine (B92270) ring | Increase/Decrease | Alters electronic properties and steric hindrance, affecting binding to target sites. |

| Alteration of the tert-butyl group | Decrease | The bulky tert-butyl group may be crucial for optimal interaction with a target receptor or enzyme. |

This table is illustrative and based on general SAR principles.

Predictive models are crucial for assessing the environmental risk of chemicals. By using computational tools, it is possible to estimate the persistence, bioaccumulation, and toxicity of this compound and its degradation products in various environmental compartments.

Models can predict the atmospheric degradation of the tert-butylamine portion, which is known to react with OH radicals, leading to the formation of products like acetone (B3395972) and formaldehyde. Similarly, the pyrithione moiety is known to undergo rapid degradation in the environment, particularly through photolysis. Predictive modeling can help to calculate the Predicted Environmental Concentration (PEC) and compare it to the Predicted No-Effect Concentration (PNEC) to determine a risk quotient.

Table 2: Key Parameters for Environmental Fate Modeling of this compound

| Parameter | Description | Importance |

|---|---|---|

| Photodegradation Rate | The rate at which the compound breaks down in the presence of light. | A key factor in determining the persistence of pyrithiones in aquatic environments. |

| Biodegradation Rate | The rate of breakdown by microorganisms. | Influences the compound's persistence in soil and water. |

| Adsorption Coefficient (Koc) | A measure of the compound's tendency to bind to soil organic carbon. | Determines the mobility of the compound in the environment. |

Molecular dynamics (MD) simulations can provide a detailed picture of how this compound interacts with its surroundings at an atomic level. These simulations can model the interaction of the compound with biological membranes, which is relevant for understanding its antimicrobial mechanism. For example, simulations could show how this compound disrupts the cell membrane of fungi or bacteria.

In industrial applications, such as in paints and coatings, MD simulations can be used to understand the interaction between this compound and polymer matrices. This can help in designing formulations where the biocide is effectively distributed and remains active over time. By simulating these complex systems, researchers can gain insights into the molecular basis of the compound's performance and stability in various products.

Green Chemistry Approaches in Pyrithione Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to this compound can lead to more sustainable manufacturing and use.

The synthesis of pyrithione compounds can be made more environmentally friendly by adopting green chemistry principles. This includes the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions. For instance, the synthesis of zinc pyrithione has been demonstrated using mechanochemical milling, a solvent-free method that reduces waste.

Another approach is the use of catalysts to improve reaction efficiency and reduce energy consumption. The N-oxidation step in pyrithione synthesis can be achieved using hydrogen peroxide as a clean oxidant with a recyclable catalyst, which aligns with green chemistry goals by reducing waste production. Research into the synthesis of pyrithione derivatives often explores novel methods to improve yield and reduce environmental impact.

Table 3: Comparison of Synthetic Routes for Pyrithione Compounds

| Synthesis Step | Traditional Method | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|